Cytotoxicity Potency of N-allylthiourea Derivatives Against MCF-7 Breast Cancer Cells Compared to Lead Compound and Clinical Reference
N-allylthiourea derivatives—the structural class to which N-allyl-N'-methylthiourea belongs—demonstrate substantially enhanced cytotoxicity against the MCF-7 breast adenocarcinoma cell line compared to the parent compound N-allylthiourea and the clinical agent hydroxyurea. The target compound, bearing both an allyl group and a second N-substituent, falls within this derivative class [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | N-allylthiourea derivatives: IC50 range 0.21–0.38 mM (this class includes compounds with substitution patterns analogous to N-allyl-N'-methylthiourea) |
| Comparator Or Baseline | N-allylthiourea (lead compound): IC50 = 5.22 mM; Hydroxyurea (clinical reference): IC50 = 2.89 mM |
| Quantified Difference | N-allylthiourea derivatives are approximately 14- to 25-fold more potent than N-allylthiourea and approximately 8- to 14-fold more potent than hydroxyurea |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
The substantial potency gain conferred by N,N'-disubstitution on the allylthiourea scaffold suggests that N-allyl-N'-methylthiourea may offer a meaningfully differentiated cytotoxicity profile compared to the widely available mono-substituted N-allylthiourea, which is a critical consideration for anticancer screening programs.
- [1] Siswandono, S.; et al. New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Trop. J. Pharm. Res. 2018, 17 (8), 1607–1614. View Source
